molecular formula C19H20N2O2 B2618325 N-(1-ethyl-2-oxoindolin-5-yl)-2-(m-tolyl)acetamide CAS No. 921542-17-8

N-(1-ethyl-2-oxoindolin-5-yl)-2-(m-tolyl)acetamide

Cat. No. B2618325
CAS RN: 921542-17-8
M. Wt: 308.381
InChI Key: KXDFCADHNVRQCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethyl-2-oxoindolin-5-yl)-2-(m-tolyl)acetamide, also known as EMA-401, is a chemical compound that has gained attention in the field of scientific research for its potential as a pain reliever. EMA-401 is a small molecule drug that targets the angiotensin II type 2 receptor (AT2R) in the nervous system, which has been shown to play a role in pain signaling and perception.

Scientific Research Applications

1. Anticonvulsant and Antidepressant Activities

  • Research on indoline derivatives including N-(1-ethyl-2-oxoindolin-5-yl)-2-(m-tolyl)acetamide has highlighted their potential in treating neurological conditions. A study by Zhen et al. (2015) found that derivatives of this compound showed significant anticonvulsant and antidepressant activities in animal models (Zhen et al., 2015).

2. Anti-Inflammatory Potential

  • Nikalje, Hirani, and Nawle (2015) synthesized novel derivatives of 2-oxoindolin-2-yl acetamide, which demonstrated promising anti-inflammatory activity in both in vitro and in vivo models. These findings suggest a potential application in developing new anti-inflammatory agents (Nikalje, Hirani, & Nawle, 2015).

3. Antimicrobial Properties

  • Debnath and Ganguly (2015) synthesized and evaluated several N-aryl acetamide derivatives of 2-oxoindolin for their antibacterial and antifungal activities. Some compounds showed promising results against pathogenic microorganisms, indicating the potential for antimicrobial applications (Debnath & Ganguly, 2015).

4. Anticancer Activity

  • A recent study by Zhang et al. (2023) focused on synthesizing derivatives of 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide, which displayed potent anticancer activity against A549 and K562 cells. This suggests the potential use of these compounds in cancer therapy (Zhang et al., 2023).

5. Neurotransmitter Imbalance Correction

  • Lutsenko et al. (2017) investigated the effects of a related compound on the monoaminergic system in rats subjected to experimental neurosis. Their research indicated that these derivatives could potentially correct neurotransmitter imbalances, relevant for treating anxiety disorders (Lutsenko et al., 2017).

6. Chemoselective Synthesis

  • Magadum and Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase. This study highlights the potential of these compounds in facilitating selective chemical synthesis, relevant in pharmaceutical manufacturing (Magadum & Yadav, 2018).

7. Chemical Differentiation in Cancer Therapy

  • Research on hexamethylenebis[acetamide] analogues, related to N-(1-ethyl-2-oxoindolin-5-yl)-2-(m-tolyl)acetamide, by Haces, Breitman, and Driscoll (1987) showed potential in inducing differentiation in tumor cells, suggesting possible applications in cancer treatment (Haces, Breitman, & Driscoll, 1987).

properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-3-21-17-8-7-16(11-15(17)12-19(21)23)20-18(22)10-14-6-4-5-13(2)9-14/h4-9,11H,3,10,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDFCADHNVRQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(3-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.